molecular formula C8H18O2P B1256141 Triethyllead acetate CAS No. 2587-81-7

Triethyllead acetate

Cat. No.: B1256141
CAS No.: 2587-81-7
M. Wt: 353 g/mol
InChI Key: ZFNWDVUSZNZYLD-UHFFFAOYSA-M
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Description

Triethyllead acetate (C₈H₁₈O₂Pb) is an organolead compound derived from the metabolic dealkylation of tetraethyllead (TEL), historically used as an anti-knock additive in gasoline. Its toxicity stems from its lipophilic nature, enabling easy absorption through biological membranes and interaction with cellular components such as mitochondrial enzymes and ion transport systems . This compound primarily inhibits energy metabolism by disrupting oxidative phosphorylation and ion gradients, leading to neurotoxicity and growth inhibition in organisms .

Properties

CAS No.

2587-81-7

Molecular Formula

C8H18O2P

Molecular Weight

353 g/mol

IUPAC Name

triethylplumbyl acetate

InChI

InChI=1S/C2H4O2.3C2H5.Pb/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

ZFNWDVUSZNZYLD-UHFFFAOYSA-M

SMILES

CC[Pb](CC)(CC)OC(=O)C

Canonical SMILES

CC[Pb](CC)(CC)OC(=O)C

Other CAS No.

2587-81-7

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

triethyllead acetate

Origin of Product

United States

Comparison with Similar Compounds

Toxicity Profiles

Compound LD₅₀ (mg/kg, rats) LC₅₀ (Drosophila larvae, mM) Key Observations
Triethyllead acetate N/A 0.090 ± 0.004 (as chloride) Metabolite of TEL; inhibits respiration, ATPase, and ion transport .
Tetraethyllead (TEL) 15.4 N/A Parent compound; metabolized to triethyllead in vivo, higher acute toxicity .
Triethyllead chloride 112 0.090 ± 0.004 Similar toxicity to acetate form; greater lactate production in brain tissue .
Diethyllead dichloride >100 N/A Less active than triethyllead; minimal lactate increase during O₂ inhibition .
Lead acetate (inorganic) N/A 6.60 ± 0.64 Lower toxicity due to reduced lipophilicity; primarily affects cholinergic systems .

Key Findings :

  • Tetraethyllead is more acutely toxic (lower LD₅₀) than triethyllead chloride in rats due to its conversion to triethyllead in vivo .
  • This compound and its chloride form exhibit comparable neurotoxicity, with significant inhibition of mitochondrial respiration and ATPase activity at micromolar concentrations .
  • Diethyllead compounds are less potent, underscoring the importance of alkyl chain length in toxicity .

Biochemical Effects

  • Respiration Inhibition :
    • This compound inhibits O₂ uptake in E. coli at 50 µM (45% inhibition) and growth at 5 µM .
    • Tripropyllead acetate is 16× more liposoluble (partition coefficient: 16.7 vs. 0.86) and inhibits respiration at lower concentrations (IC₅₀: 10 µM vs. 60 µM for triethyllead) .
  • ATPase Activity :
    • This compound inhibits membrane-bound ATPase in E. coli at 0.023 pmol/mg protein, two orders of magnitude lower than concentrations required for respiration inhibition .

Environmental Impact

  • Alkyllead compounds persist in soil and water, but microbial bioremediation strategies (e.g., Pseudomonas spp.) show promise in degrading these contaminants .

Comparison with Organotin Compounds

Organotin compounds (e.g., triethyltin) share mechanistic similarities with this compound but differ in primary targets:

Property This compound Triethyltin Compounds
Primary Target Uncouples oxidative phosphorylation Inhibits ATPase directly
Cl⁻/OH⁻ Antiport Mediates ion exchange (IC₅₀: 1 µM) Similar activity but higher potency
Liposolubility Moderate (Partition coefficient: 0.86) Higher liposolubility enhances bioaccumulation
Environmental Fate Slower degradation Rapid hydrolysis in aqueous environments

Mechanistic Insights :

  • Triethyltin inhibits cytochrome reduction at multiple respiratory chain sites, whereas triethyllead primarily affects substrate-side electron transfer .

Comparison with Inorganic Lead Compounds

Parameter This compound Lead Acetate (Inorganic)
Lipophilicity High (crosses blood-brain barrier) Low (limited cellular uptake)
Neurotoxicity Inhibits GABA uptake and cytochrome activity Disrupts cholinergic neurotransmission
Genotoxicity Induces chromosomal aberrations (IC₅₀: 1.9 µM) Weak mutagenic potential

Key Difference: Triethyllead’s lipophilicity enables deeper tissue penetration, exacerbating neurotoxic effects compared to inorganic lead .

Data Tables

Table 1: Inhibitory Concentrations (IC₅₀) in E. coli

Process This compound (µM) Tripropyllead Acetate (µM)
Growth (glycerol) 5 1
Respiration (intact cells) 60 10
ATPase Activity 0.023 pmol/mg protein N/A

Table 2: Partition Coefficients (Octanol/Water)

Compound Partition Coefficient
This compound 0.86
Tripropyllead acetate 16.7

Research Findings and Mechanistic Insights

  • Multi-Site Respiratory Inhibition : this compound inhibits NADH-dependent cytochrome reduction at multiple sites, including cytochrome b and d complexes .
  • Ion Transport Disruption : Mediates Cl⁻/OH⁻ and Br⁻/OH⁻ antiport in E. coli, causing spheroplast swelling and osmotic imbalance .
  • Uncoupling vs.

Q & A

Q. What biosafety protocols are critical when handling this compound in vitro and in vivo?

  • Methodological Answer : Use Class II biosafety cabinets for in vitro work. For animal studies, implement lead-specific waste disposal protocols (e.g., acid neutralization). Monitor airborne lead levels with real-time aerosol detectors. Personnel must undergo regular blood lead level testing .

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